

"physicochemical properties of 1-Pyridin-3-yl-1,4-diazepane"

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Compound of Interest

Compound Name: 1-Pyridin-3-yl-1,4-diazepane

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An In-depth Technical Guide to the Physicochemical Properties of **1-Pyridin-3-yl-1,4-diazepane**

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, the **1-Pyridin-3-yl-1,4-diazepane** moiety has emerged as a structure of significant interest. It is particularly relevant in the development of drugs targeting the central nervous system (CNS), with potential applications in designing ligands for serotonin and dopamine receptors to treat conditions like depression, schizophrenia, and Parkinson's disease.^[1] The inherent structural features of this compound, which combine a basic pyridine ring with a flexible diazepane system, suggest a favorable profile for crossing the blood-brain barrier, a critical hurdle for CNS-active drugs.^[1]

The journey of a candidate molecule from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties.^[2] These characteristics—including lipophilicity, ionization state (pKa), and aqueous solubility—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, thereby influencing its efficacy, safety, and formulation.^{[3][4][5]} Understanding and optimizing these properties at the earliest stages of drug discovery is paramount to mitigating the risk of late-stage attrition and reducing development costs.^[3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of **1-Pyridin-3-yl-1,4-diazepane**.

1,4-diazepane. It moves beyond a simple data sheet by delving into the causality behind experimental choices and presenting detailed, field-proven protocols for the empirical determination of these critical parameters. Each protocol is designed as a self-validating system, ensuring the generation of robust and reliable data essential for informed decision-making in any drug discovery pipeline.

Molecular Profile of 1-Pyridin-3-yl-1,4-diazepane

A foundational understanding of a molecule begins with its basic structural and computed properties. These values provide an initial in silico assessment that guides subsequent experimental work. The data for **1-Pyridin-3-yl-1,4-diazepane** and its closely related isomers are summarized below.

Property	Value	Source
Chemical Structure	(See Figure 1)	-
IUPAC Name	1-(Pyridin-3-yl)-1,4-diazepane	-
CAS Number	223796-20-1	[1][6]
Molecular Formula	C ₁₀ H ₁₅ N ₃	[1]
Molecular Weight	177.25 g/mol	[1][7]
Computed LogP (XLogP3)	0.7 (for isomer 1-(Pyridin-4-yl)-1,4-diazepane)	[7]
Topological Polar Surface Area (TPSA)	28.2 Å ² (for isomer 1-(Pyridin-4-yl)-1,4-diazepane)	[7]
Hydrogen Bond Donors	1	[8]
Hydrogen Bond Acceptors	3	[8]
Rotatable Bonds	1 (for isomer 1-(Pyridin-4-yl)-1,4-diazepane)	[7]
Boiling Point	324.5°C at 760 mmHg	[1]

Note: Some computational data is derived from the closely related and structurally similar isomer, 1-(Pyridin-4-yl)-1,4-diazepane, as direct computed values for the 3-yl isomer are not consistently available in public databases.

Figure 1: Chemical Structure of **1-Pyridin-3-yl-1,4-diazepane**

Lipophilicity (LogP)

Theoretical Context

Lipophilicity is a critical physicochemical property that describes a molecule's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.^[4] It is quantified by the partition coefficient (P), typically measured between n-octanol and water, and expressed in a logarithmic scale as LogP.^[9]

$$\text{LogP} = \log_{10} ([\text{solute}]_{\text{n-octanol}} / [\text{solute}]_{\text{aqueous}})$$

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).^{[9][10]} This parameter profoundly influences a drug's ability to cross biological membranes, bind to target proteins, and its overall ADME profile.^[11] While high lipophilicity can enhance target binding, it may also lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.^[4] A LogP value below 5 is one of the key tenets of Lipinski's "Rule of Five," a guideline for assessing the drug-likeness of a molecule for oral bioavailability.^[12] The computed value of ~0.7 for a close isomer suggests **1-Pyridin-3-yl-1,4-diazepane** is relatively balanced, with a slight hydrophilic character.^[7]

Experimental Protocol: LogP Determination by Shake-Flask Method

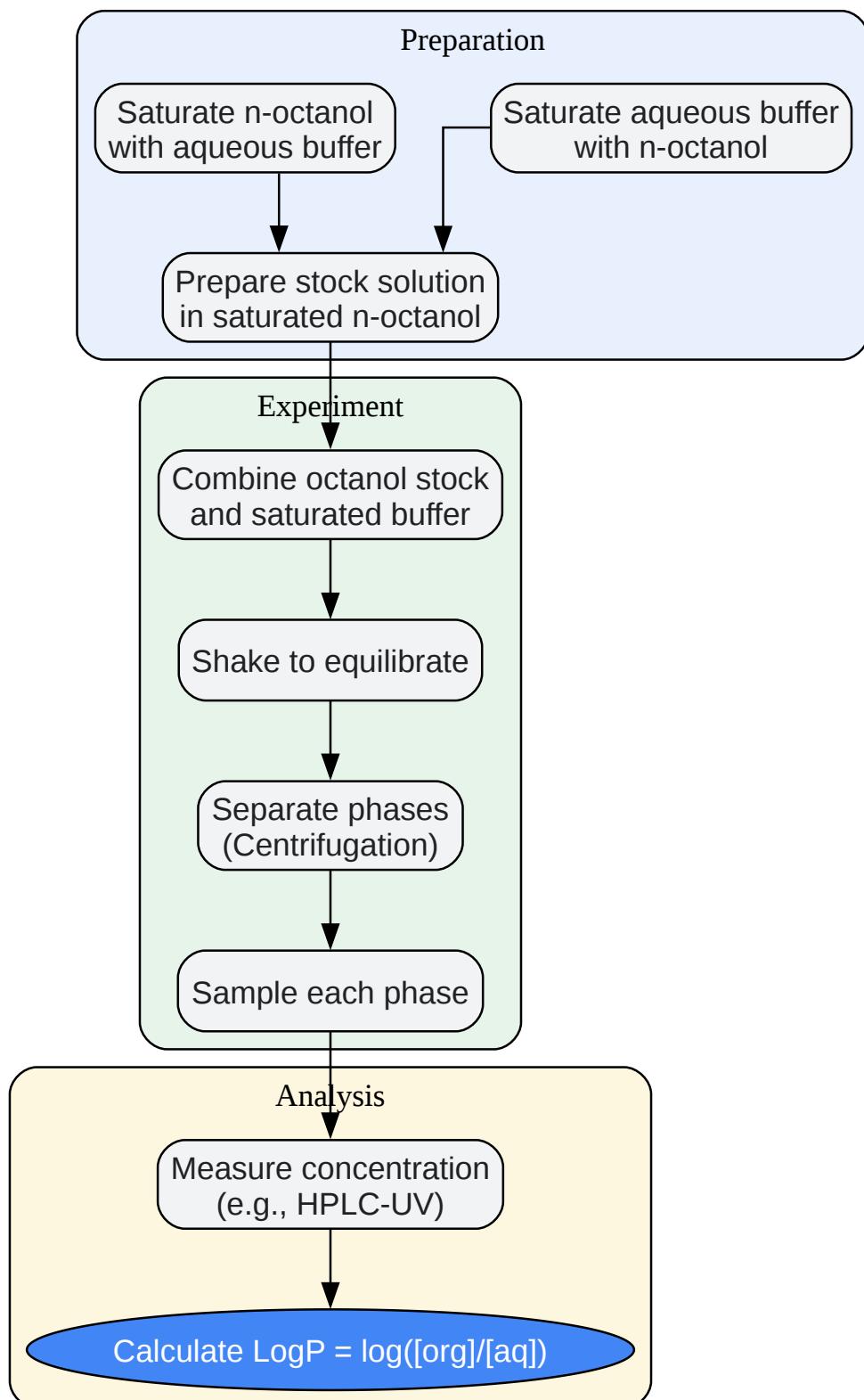
The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.^{[9][13]}

Methodology:

- Solvent Preparation: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral (un-ionized) form. Saturate this buffer with n-octanol by mixing

them vigorously and allowing the phases to separate. Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.

- Sample Preparation: Prepare a stock solution of **1-Pyridin-3-yl-1,4-diazepane** in the pre-saturated n-octanol.
- Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.
- Equilibration: Shake the vessel for a sufficient period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium between the two phases.
- Phase Separation: Allow the mixture to stand undisturbed until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
- Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]
- Calculation: Calculate the LogP value using the formula provided above. The experiment should be repeated at least in triplicate to ensure reproducibility.

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Workflow for Shake-Flask LogP Determination.

Acidity and Basicity (pKa)

Theoretical Context

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like **1-Pyridin-3-yl-1,4-diazepane**, the pKa refers to the acidity of its conjugate acid. The molecule possesses three nitrogen atoms—one on the pyridine ring and two within the diazepane ring—each capable of being protonated. Therefore, it is expected to have multiple pKa values corresponding to these different basic centers.

The ionization state of a molecule at physiological pH (~7.4) is dictated by its pKa value(s). This is fundamentally important as the charged (ionized) and neutral forms of a drug exhibit vastly different properties.^[5] The ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more likely to permeate cell membranes.^[5] An accurate determination of pKa is therefore essential for predicting solubility, absorption, and receptor binding interactions, which are often charge-dependent.^[2]

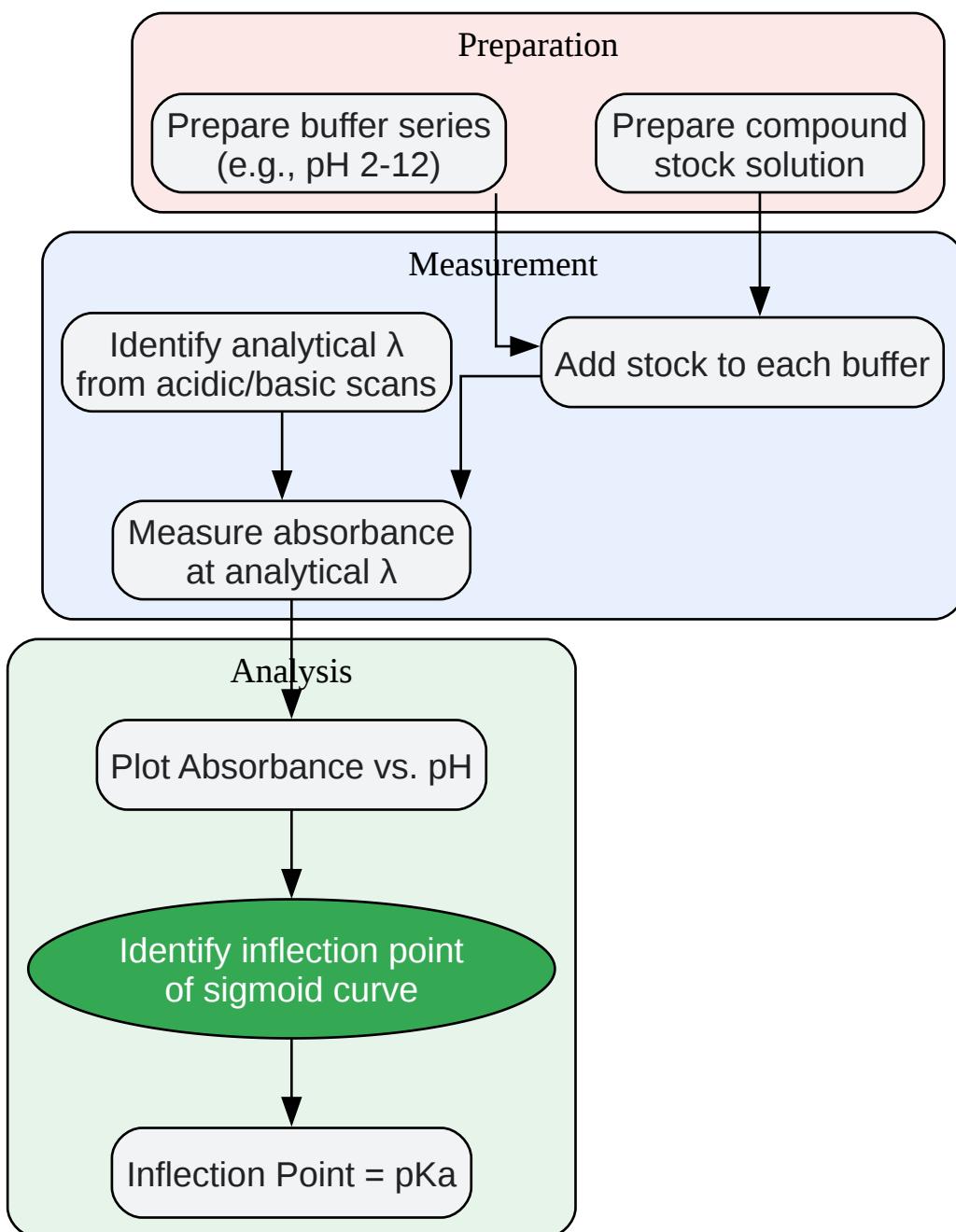
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is effective for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes upon ionization.^[15] The pyridine ring in the molecule makes it a suitable candidate for this technique.

Methodology:

- **Instrument Setup:** Calibrate a UV-Vis spectrophotometer according to the manufacturer's instructions.
- **Buffer Preparation:** Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12). The pH of each buffer must be accurately measured with a calibrated pH meter.
- **Sample Preparation:** Prepare a stock solution of **1-Pyridin-3-yl-1,4-diazepane** in a suitable solvent (e.g., water or methanol).

- Spectral Scan: First, record the full UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to identify the wavelength (λ) of maximum absorbance difference between the fully protonated and fully deprotonated species.
- Data Collection: Prepare a series of samples by adding a small, constant amount of the stock solution to each buffer solution. Measure the absorbance of each sample at the predetermined wavelength (λ).
- Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.[13]
- pKa Determination: The inflection point of the sigmoid curve corresponds to the pKa value, where the concentrations of the protonated and deprotonated species are equal.[13] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation. If multiple ionizations occur, the data may show multiple sigmoid transitions.

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Workflow for Spectrophotometric pKa Determination.

Aqueous Solubility

Theoretical Context

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a cornerstone of drug development, as a compound must be in solution to be absorbed from the gastrointestinal tract and distributed throughout the body.^[16] Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical development.^[17]

Solubility can be assessed in two primary ways:

- Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput method used for early-stage screening.^{[17][18][19]}
- Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent. It is a more time-consuming but accurate measurement, considered the "gold standard" for lead optimization and formulation stages.^{[17][18]}

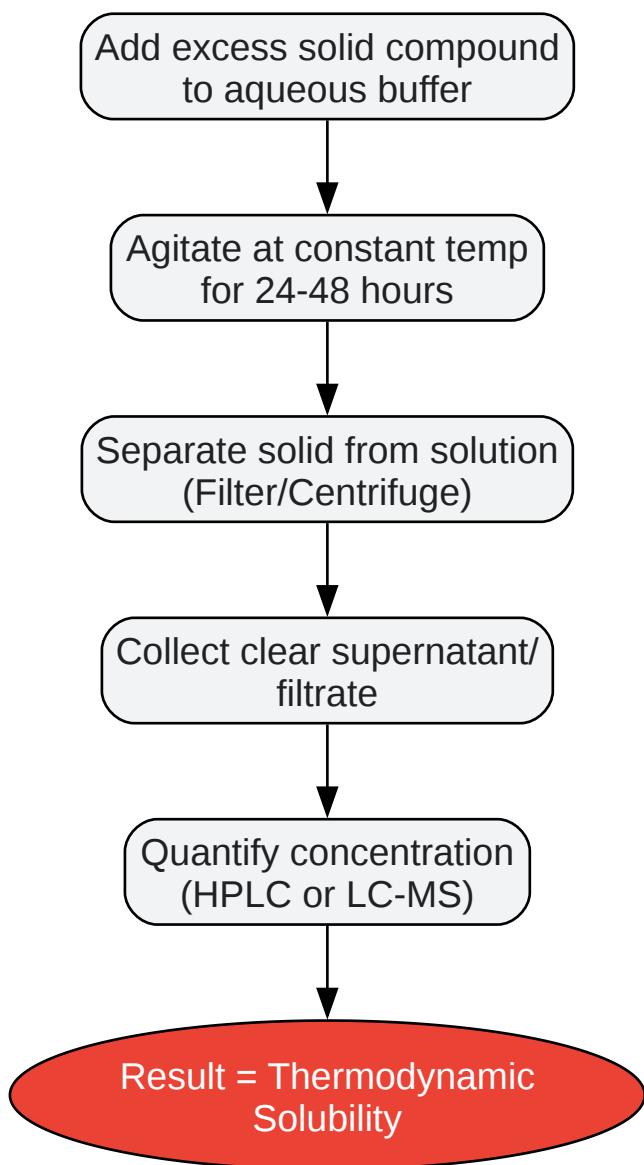
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility, providing the most accurate and relevant value for formulation and biopharmaceutical assessment.

Methodology:

- System Preparation: Prepare the relevant aqueous medium (e.g., purified water, or more physiologically relevant, phosphate-buffered saline at pH 7.4).
- Sample Addition: Add an excess amount of solid **1-Pyridin-3-yl-1,4-diazepane** to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution was achieved.
- Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. To remove all undissolved solids, filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF filter) or centrifuge at high speed and carefully collect the supernatant.

- Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[17]
- Result Expression: Express the solubility in units such as mg/mL or μ M. The experiment should be performed in triplicate.



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Workflow for Thermodynamic Solubility Determination.

Conclusion

1-Pyridin-3-yl-1,4-diazepane is a promising scaffold for medicinal chemistry, particularly in the pursuit of CNS-active agents. This guide has outlined the critical physicochemical properties—lipophilicity, pKa, and aqueous solubility—that will govern its behavior as a potential drug candidate. While *in silico* predictions provide valuable initial estimates, they are not a substitute for rigorous experimental determination. The protocols detailed herein represent robust, industry-standard methodologies for generating the high-quality data required for successful drug discovery and development. A thorough understanding and empirical validation of these properties will empower researchers to optimize molecular design, predict *in vivo* performance, and ultimately increase the probability of advancing effective and safe therapeutics.

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References

- 1. 1-(Pyridin-3-yl)-1,4-diazepane [myskinrecipes.com]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. fiveable.me [fiveable.me]
- 6. 1-Pyridin-3-yl-1,4-diazepane | 223796-20-1 [amp.chemicalbook.com]
- 7. 1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. acdlabs.com [acdlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. pharmajournal.net [pharmajournal.net]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
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